3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole
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Overview
Description
3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process would typically be optimized for large-scale production, focusing on cost-efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethanes, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinodimethanes, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole: Known for its high binding affinity towards cannabinoid receptors.
Indole-2,3-quinodimethane: An important intermediate in organic synthesis with unique reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have significant biomedical applications and share structural similarities with pyrido[3,4-b]indoles.
Uniqueness: 3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole stands out due to its hexa-1,3-dienyloxy group, which imparts unique electronic properties and reactivity.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-[(1E,3E)-hexa-1,3-dienoxy]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H16N2O/c1-2-3-4-7-10-20-17-11-14-13-8-5-6-9-15(13)19-16(14)12-18-17/h3-12,19H,2H2,1H3/b4-3+,10-7+ |
InChI Key |
PUUXLLSHSWLAML-YZQQHVNFSA-N |
Isomeric SMILES |
CC/C=C/C=C/OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Canonical SMILES |
CCC=CC=COC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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